2-Cloro-5-yodopiridin-4-ol

Descripción general

Descripción

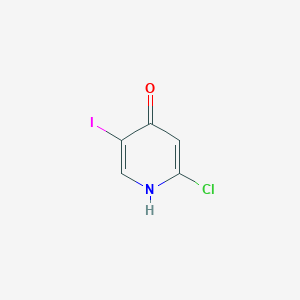

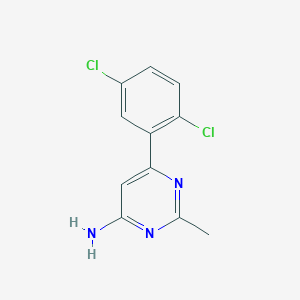

2-Chloro-5-iodopyridin-4-ol is a chemical compound with the empirical formula C5H3ClINO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-iodopyridin-4-ol can be represented by the SMILES stringOc1ncc(Cl)cc1I . The InChI key for this compound is DKIIUJUXHIPYFQ-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos Altamente Halogenados

La iodopirina es uno de una gran variedad de compuestos heterocíclicos altamente halogenados comercialmente accesibles . Estos compuestos se sintetizan rutinariamente a escala industrial para su uso en aplicaciones biológicas y como intermedios .

Producción de Derivados de Piridina Multifuncionales

La utilización de derivados de piridina como valiosos bloques de construcción en la producción de derivados de piridina multifuncionales también puede ser beneficiosa . Esto podría aplicarse potencialmente a "2-Cloro-5-yodopiridin-4-ol" también.

Producción de Inhibidores de la 15-Hidroxiprostano Dehidrogenasa Dependiente de NAD± Humana

La 2-yodopirina, un isómero de la iodopirina, es un reactivo que se utiliza con frecuencia en la producción de inhibidores de la 15-hidroxiprostano dehidrogenasa dependiente de NAD± humana . Esto sugiere una posible aplicación en el campo de la química medicinal.

Síntesis de Alcaloides de Piridina

La 3-yodopirina, otro isómero de la iodopirina, se utiliza en la síntesis de alcaloides de piridina, como las teonelladinas C, niphatesina C, xestamina D y las teonelladinas D . Estos alcaloides tienen diversas actividades biológicas y se encuentran en una variedad de organismos marinos.

Producción de Fenazopiridina

La fenazopiridina es un colorante azo que se utiliza en el tratamiento de las infecciones del tracto urinario . La 3-yodopirina-2,6-diamina es un intermedio en la fabricación de 3-Fenilfenazopiridina, utilizada para el tratamiento del dolor (tracto urinario) .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that halogenated pyridines, such as 2-chloro-5-iodopyridin-4-ol, are often used in the synthesis of pharmaceuticals and agrochemicals . Therefore, the specific targets can vary depending on the final compound synthesized using 2-Chloro-5-iodopyridin-4-ol.

Mode of Action

The mode of action of 2-Chloro-5-iodopyridin-4-ol is primarily based on its chemical structure, which includes a pyridine ring substituted with a chlorine atom and an iodine atom . This structure allows the compound to participate in various chemical reactions, acting as a versatile intermediate in organic synthesis . The presence of both electronegative chlorine and iodine atoms imparts unique electronic properties to the molecule, affecting its reactivity and interaction with other compounds .

Biochemical Pathways

Given its use in the synthesis of various pharmaceuticals and agrochemicals, it can be inferred that the compound may influence a wide range of biochemical pathways depending on the specific compound it is used to synthesize .

Pharmacokinetics

The compound’s solubility, stability, and reactivity, which are influenced by its molecular structure, would likely play a role in its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2-Chloro-5-iodopyridin-4-ol’s action would depend on the specific compound it is used to synthesize . As a versatile intermediate in organic synthesis, it can contribute to the creation of a wide range of compounds with diverse biological activities .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-iodopyridin-4-ol can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other compounds, temperature, and pH . Moreover, as a light-sensitive compound , its stability and reactivity can be affected by exposure to light.

Análisis Bioquímico

Biochemical Properties

2-Chloro-5-iodopyridin-4-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of complex organic compounds, such as (±)-epibatidine . The compound’s halogen atoms facilitate its participation in halogen bonding, which can influence the binding affinity and specificity of enzymes and proteins. For instance, 2-Chloro-5-iodopyridin-4-ol can interact with cytochrome P450 enzymes, affecting their catalytic activity and substrate specificity .

Cellular Effects

The effects of 2-Chloro-5-iodopyridin-4-ol on cellular processes are diverse and depend on the cell type and concentration usedFor example, it has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, 2-Chloro-5-iodopyridin-4-ol can affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and proliferation .

Molecular Mechanism

At the molecular level, 2-Chloro-5-iodopyridin-4-ol exerts its effects through various mechanisms. One of the primary modes of action is its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine . This covalent modification can lead to enzyme inhibition or activation, depending on the target protein. Furthermore, 2-Chloro-5-iodopyridin-4-ol can interfere with DNA replication and transcription by binding to DNA and RNA polymerases, thereby affecting gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Chloro-5-iodopyridin-4-ol in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture . Long-term studies have shown that 2-Chloro-5-iodopyridin-4-ol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2-Chloro-5-iodopyridin-4-ol vary with dosage. At low doses, the compound can enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where a specific concentration of 2-Chloro-5-iodopyridin-4-ol is required to elicit a significant biological response .

Metabolic Pathways

2-Chloro-5-iodopyridin-4-ol is involved in several metabolic pathways, primarily those related to halogenated organic compounds. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These metabolic reactions can affect the overall metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

The transport and distribution of 2-Chloro-5-iodopyridin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as glutathione S-transferases, which facilitate its distribution to various cellular compartments .

Subcellular Localization

2-Chloro-5-iodopyridin-4-ol exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications, such as phosphorylation and ubiquitination, can further regulate its localization and activity within the cell .

Propiedades

IUPAC Name |

2-chloro-5-iodo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJOJBYGTOMUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310492 | |

| Record name | 2-Chloro-5-iodo-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1226878-99-4 | |

| Record name | 2-Chloro-5-iodo-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226878-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-iodo-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid](/img/structure/B1466786.png)

![6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466787.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid](/img/structure/B1466790.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid](/img/structure/B1466791.png)

![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)